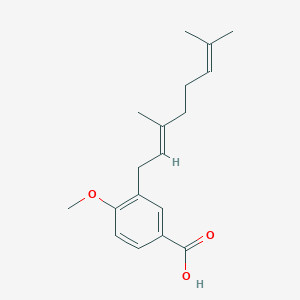

3-Geranyl-4-methoxybenzoic acid

Übersicht

Beschreibung

3-Geranyl-4-methoxybenzoic acid is an organic compound with the molecular formula C18H24O3 and a molecular weight of 288.38 g/mol . It appears as a white or slightly yellow crystalline solid with a characteristic aromatic odor . This compound is known for its stability under normal conditions and is slightly soluble in alcohols and esters but insoluble in water .

Vorbereitungsmethoden

The synthesis of 3-Geranyl-4-methoxybenzoic acid typically involves a multi-step chemical process . One common method includes the following steps:

Esterification: Geraniol and p-methoxybenzoic acid undergo an esterification reaction to form geranyl-p-methoxybenzoate.

Hydrolysis: The geranyl-p-methoxybenzoate is then hydrolyzed under alkaline conditions to yield this compound.

Industrial production methods are similar but often optimized for higher yields and purity. These methods may involve the use of advanced catalysts and controlled reaction environments to ensure consistency and efficiency .

Analyse Chemischer Reaktionen

3-Geranyl-4-methoxybenzoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or aldehydes, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.

Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents . The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Chemistry

3-Geranyl-4-methoxybenzoic acid serves as a precursor in the synthesis of more complex organic molecules. Its unique structure allows it to act as a reagent in various organic reactions, including oxidation, reduction, and electrophilic substitution reactions. For example, it can be oxidized to form carboxylic acids or aldehydes, which are valuable in synthetic organic chemistry.

Biology

The compound exhibits significant antioxidant properties , which have been quantified through assays such as the DPPH radical scavenging test. This activity suggests potential applications in studies related to oxidative stress and cellular protection. Additionally, it has shown a stronger inhibitory effect on hyaluronidase activation than tranilast, indicating its potential role in anti-inflammatory therapies.

Medicine

Research highlights the compound's potential as an anti-inflammatory and neuroprotective agent. In vitro studies suggest that it can modulate inflammatory pathways, making it a candidate for drug development targeting conditions like arthritis or neurodegenerative diseases . Its mechanism of action involves binding to hyaluronidase, thus preserving the extracellular matrix integrity by preventing the degradation of hyaluronic acid .

Industry

In industrial applications, this compound is utilized in the production of fragrances and flavoring agents due to its aromatic properties. Its incorporation into polymers can enhance thermal stability and mechanical strength, making it valuable in material science .

Case Study 1: Antioxidant Activity

A study conducted on the antioxidant capabilities of this compound demonstrated its effectiveness in reducing oxidative stress markers in cell cultures. The results indicated that this compound could potentially protect against cellular damage caused by free radicals.

Case Study 2: Anti-inflammatory Effects

In another investigation, the compound was tested for its ability to inhibit hyaluronidase in inflammatory models. The findings showed that it significantly reduced inflammation markers compared to standard treatments, suggesting its utility as a therapeutic agent for inflammatory diseases .

Wirkmechanismus

The mechanism of action of 3-Geranyl-4-methoxybenzoic acid involves its interaction with various molecular targets and pathways:

Antioxidant Activity: It scavenges reactive oxygen species, such as superoxide anions, hydrogen peroxide, and hydroxyl radicals, thereby protecting cells from oxidative damage.

Anti-inflammatory Effects: The compound inhibits the activation of hyaluronidase, an enzyme involved in inflammation, which reduces inflammatory responses.

Neuroprotection: It prevents the formation of toxic substances in the brain, offering protective effects on nerve cells.

Vergleich Mit ähnlichen Verbindungen

3-Geranyl-4-methoxybenzoic acid can be compared with other similar compounds, such as:

3-Geranyl-4-hydroxybenzoic acid: Similar in structure but with a hydroxyl group instead of a methoxy group, it also exhibits antioxidant and anti-inflammatory properties.

Nervogenic acid: Another related compound with neuroprotective effects.

2,2-Dimethyl-6-carboxyl-8-prenyl-chromene: Known for its antioxidant activities.

The uniqueness of this compound lies in its combination of antioxidant, anti-inflammatory, and neuroprotective properties, making it a versatile compound for various research applications .

Biologische Aktivität

3-Geranyl-4-methoxybenzoic acid (CAS Number: 246266-38-6) is an organic compound with notable biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by relevant case studies and research findings.

- Molecular Formula : C18H24O3

- Molecular Weight : 288.38 g/mol

- IUPAC Name : 3-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-methoxybenzoic acid

This compound exhibits a strong inhibitory effect on hyaluronidase, an enzyme that degrades hyaluronic acid in the extracellular matrix. This inhibition suggests a potential role in maintaining tissue hydration and integrity by preventing the breakdown of hyaluronic acid, which is crucial for various physiological functions.

1. Anti-inflammatory Effects

Research indicates that this compound may possess significant anti-inflammatory properties. By inhibiting hyaluronidase activity, it could reduce inflammation in various conditions, making it a candidate for treating inflammatory diseases .

2. Antioxidant Properties

The compound also demonstrates antioxidant activity, which is essential for protecting cells from oxidative stress. Antioxidants can neutralize free radicals, thereby preventing cellular damage and contributing to overall health .

3. Neuroprotective Effects

Studies have suggested that this compound may provide neuroprotective benefits. It may help mitigate neuroinflammation and oxidative stress in neurodegenerative diseases such as Alzheimer's disease .

Pharmacokinetics

This compound is soluble in various organic solvents including chloroform and DMSO. Its stability can be influenced by environmental factors such as temperature and light exposure.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Comparison | Biological Activity |

|---|---|---|

| 3-Geranyl-4-hydroxybenzoic acid | Hydroxyl group instead of methoxy | Antioxidant and anti-inflammatory effects |

| Nervogenic acid | Similar structure | Neuroprotective effects |

| 2,2-Dimethyl-6-carboxyl-8-prenyl-chromene | Prenylated structure | Known for antioxidant activities |

Study on Hyaluronidase Inhibition

A study demonstrated that this compound exhibited a stronger inhibitory effect on hyaluronidase compared to tranilast, a known anti-inflammatory drug. This finding highlights its potential as a therapeutic agent in managing conditions associated with excessive inflammation.

Antioxidant Activity Assessment

In vitro assays have shown that the compound possesses significant antioxidant capabilities, with IC50 values indicating effective free radical scavenging activity. This property is particularly relevant in the context of diseases characterized by oxidative stress .

Eigenschaften

IUPAC Name |

3-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O3/c1-13(2)6-5-7-14(3)8-9-15-12-16(18(19)20)10-11-17(15)21-4/h6,8,10-12H,5,7,9H2,1-4H3,(H,19,20)/b14-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHSAYXMNBDVWDA-RIYZIHGNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCC1=C(C=CC(=C1)C(=O)O)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC1=C(C=CC(=C1)C(=O)O)OC)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.